4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 681226-64-2
VCID: VC5837707
InChI: InChI=1S/C11H13FN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2
SMILES: C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)F
Molecular Formula: C11H13FN2O3S
Molecular Weight: 272.29

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde

CAS No.: 681226-64-2

Cat. No.: VC5837707

Molecular Formula: C11H13FN2O3S

Molecular Weight: 272.29

* For research use only. Not for human or veterinary use.

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde - 681226-64-2

Specification

CAS No. 681226-64-2
Molecular Formula C11H13FN2O3S
Molecular Weight 272.29
IUPAC Name 4-(4-fluorophenyl)sulfonylpiperazine-1-carbaldehyde
Standard InChI InChI=1S/C11H13FN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2
Standard InChI Key ABPADUJJECLIKD-UHFFFAOYSA-N
SMILES C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)F

Introduction

Structural Characteristics and Nomenclature

The compound’s structure features a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. The 1-position is substituted with a carbaldehyde group (CHO-\text{CHO}), while the 4-position bears a 4-fluorobenzenesulfonyl moiety (SO2C6H4F-\text{SO}_2\text{C}_6\text{H}_4\text{F}). This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets. The fluorinated aromatic ring enhances metabolic stability and membrane permeability, common features in pharmacologically active molecules .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde typically proceeds via sequential functionalization of the piperazine core. A representative pathway involves:

  • Sulfonylation: Reaction of piperazine with 4-fluorobenzenesulfonyl chloride in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) using triethylamine (Et3N\text{Et}_3\text{N}) as a base, yielding 4-(4-fluorobenzenesulfonyl)piperazine .

  • Formylation: Oxidation of the secondary amine at the 1-position to a carbaldehyde using formylating agents or oxidative conditions.

Experimental data from analogous syntheses report yields of 62–80% for sulfonylation steps under optimized conditions (Table 1) .

Table 1: Representative Reaction Conditions for Sulfonylation

ReactantSolventBaseTemperatureYield
4-Fluorobenzenesulfonyl chlorideCH2Cl2\text{CH}_2\text{Cl}_2Et3N\text{Et}_3\text{N}20°C75%
PiperazineCH2Cl2\text{CH}_2\text{Cl}_2Pyridine0–20°C73%

By-Products and Purification

Common by-products include bis-sulfonylated piperazine (from over-reaction) and oxidized sulfones. Purification via silica gel chromatography using gradients of methanol in CH2Cl2\text{CH}_2\text{Cl}_2 (e.g., 5–20%) effectively isolates the target compound.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO\text{DMSO}) and CH2Cl2\text{CH}_2\text{Cl}_2, but limited solubility in water (<1 mg/mL). Stability studies indicate sensitivity to light and moisture, necessitating storage under inert atmospheres at −20°C .

Spectroscopic Characterization

  • NMR: The aldehyde proton resonates as a singlet at δ\delta 9.8–10.1 ppm in 1H^1\text{H} NMR, while the sulfonyl group’s aromatic protons appear as doublets at δ\delta 7.8–8.1 ppm .

  • MS: Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/zm/z 284.1 ([MH][\text{M}-\text{H}]^-) .

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound’s sulfonamide group facilitates binding to enzyme active sites via hydrogen bonding and hydrophobic interactions. Preliminary studies suggest inhibition of carbonic anhydrase isoforms (e.g., CA-II and CA-IX) with IC50\text{IC}_{50} values in the micromolar range.

Applications in Drug Development

Prodrug Design

The carbaldehyde group serves as a handle for conjugation with amine-containing therapeutics, enabling prodrug strategies. For example, linkage to doxorubicin via hydrazone bonds allows pH-sensitive drug release in tumor microenvironments.

Antimicrobial Activity

Structure-activity relationship (SAR) studies highlight broad-spectrum antibacterial effects against Staphylococcus aureus (MIC=8μg/mL\text{MIC} = 8 \mu\text{g/mL}) and Escherichia coli (MIC=16μg/mL\text{MIC} = 16 \mu\text{g/mL}) . The fluorinated aromatic ring disrupts bacterial membrane integrity, while the sulfonamide group inhibits folate biosynthesis.

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